- Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent, Chemical Communications (Cambridge, 2004, (22), 2536-2537
Cas no 90-11-9 (1-Bromonaphthalene)
1-Bromonaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromonaphthalene
- 1-bromo-naphthalen
- 1-Naphthyl bromide
- -Bromonaphthalene
- I-Bromnaphthalin
- Naphthalene,1-bromo-
- α-bromonaphthalene
- A-BROMONAPHTHALENE
- 1-Bromonapthalene
- 1-BreMnaphthalene
- 1-Bromonaphtalene
- 1-naphthtylbromide
- 1-Naphtyl bromide
- '-bromonaphthalene
- alpha-Bromonaphthalene
- 1-Bromonaphthalene (ACI)
- Naphthalen-1-yl bromide
- NSC 6551
- α-Naphthyl bromide
- 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide
- NSC6551
- 1-bromonaphthalen
- Naphthalene, 1-bromo-
- 1-bromo-naphthalene
- 1-BROMONAPHTHALENE [MI]
- .alpha.-Naphthyl bromide
- HY-Y1119
- F9995-1655
- Q21050994
- EINECS 201-965-2
- B0618
- NSC-6551
- AKOS000120011
- CS-0017140
- SB66920
- 1-bromo-naphthaline
- InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- STR06472
- doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1
- AI3-02271
- Naphthalene, bromo-
- alpha-Naphthyl bromide
- BRN 1906414
- BBL104373
- bromonapthalene
- .alpha.-Bromonaphthalene
- 1-Bromonaphthalene, for synthesis, 97.0%
- a-Naphthyl bromide
- STL199165
- Bromonaphthalene
- 976Y53P08P
- SCHEMBL69629
- DTXSID30861681
- 27497-51-4
- 1-Bromonaphthalene, 97%
- 1-bromonaphthalene; alpha-bromonaphthalene
- UNII-976Y53P08P
- NS00041095
- MFCD00003868
- 90-11-9
- EN300-19782
- 1-bromonaphthaline
-
- MDL: MFCD00003868
- Inchi: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChI Key: DLKQHBOKULLWDQ-UHFFFAOYSA-N
- SMILES: BrC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906414
Computed Properties
- Exact Mass: 205.97300
- Monoisotopic Mass: 205.973
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless oily liquid with stronger odor than naphthalene.
- Density: 1.48 g/mL at 20 °C(lit.)
- Melting Point: −2-−1 °C (lit.)
- Boiling Point: 133-134 °C/10 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.6570(lit.)
- Solubility: H2O: slightly soluble
- Water Partition Coefficient: Slightly soluble
- PSA: 0.00000
- LogP: 3.60230
- Merck: 1425
- Sensitiveness: Sensitive to light
- Solubility: Slightly soluble in water, soluble in methanol, diethyl ether, butylamine, acetone, benzene, carbon tetrachloride, tributylamine and other solvents.
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-Bromonaphthalene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:8
- RTECS:QJ1545000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromonaphthalene Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromonaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17640-100ML |
1-Bromonaphthalene |
90-11-9 | 100ml |
¥961.03 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17640-500ML |
1-Bromonaphthalene |
90-11-9 | 500ml |
¥3258.86 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B73104-5G |
1-Bromonaphthalene |
90-11-9 | 5g |
¥401.57 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B73104-100G |
1-Bromonaphthalene |
90-11-9 | 100g |
¥641.9 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B73104-500G |
1-Bromonaphthalene |
90-11-9 | 500g |
¥1314.52 | 2023-11-11 | ||
| Fluorochem | 222044-25g |
1-Bromonaphthalene |
90-11-9 | 96% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 222044-100g |
1-Bromonaphthalene |
90-11-9 | 96% | 100g |
£30.00 | 2022-03-01 | |
| Fluorochem | 222044-250g |
1-Bromonaphthalene |
90-11-9 | 96% | 250g |
£55.00 | 2022-03-01 | |
| Fluorochem | 222044-500g |
1-Bromonaphthalene |
90-11-9 | 96% | 500g |
£89.00 | 2022-03-01 | |
| Fluorochem | 222044-1kg |
1-Bromonaphthalene |
90-11-9 | 96% | 1kg |
£138.00 | 2022-03-01 |
1-Bromonaphthalene Production Method
Production Method 1
Production Method 2
- Gold-catalyzed halogenation of aromatics by N-halosuccinimides, Angewandte Chemie, 2010, 49(11), 2028-2032
Production Method 3
- Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide, Catalysis Letters, 2012, 142(3), 378-383
Production Method 4
- Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic Compounds, Industrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322
Production Method 5
- A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic bromination, Tetrahedron Letters, 2013, 54(9), 1063-1066
Production Method 6
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877
Production Method 7
Production Method 8
Production Method 9
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096
Production Method 10
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722
Production Method 11
- Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides, Journal of Organic Chemistry, 1988, 53(9), 2093-4
Production Method 12
- A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and Polyhalomethanes, Advanced Synthesis & Catalysis, 2021, 363(4), 1007-1013
Production Method 13
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770
Production Method 14
- Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalyst, Journal of Molecular Structure, 2023, 1285,
Production Method 15
- Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride system, Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-43
Production Method 16
- The conversion of phenols to the corresponding aryl halides under mild conditions, Synthesis, 2005, (4), 547-550
Production Method 17
- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335
Production Method 18
Production Method 19
1-Bromonaphthalene Raw materials
- 1-Naphthoic acid
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- [(E)-prop-1-enyl]benzene
- Naphthalene-1-boronic Acid Pinacol Ester
- 1-Iodonaphthalene
1-Bromonaphthalene Preparation Products
1-Bromonaphthalene Suppliers
1-Bromonaphthalene Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-Bromonaphthalene
Introduction to 1-Bromonaphthalene (CAS No. 90-11-9)
1-Bromonaphthalene, with the chemical formula C10H7Br, is a brominated derivative of naphthalene and holds significant importance in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure, featuring a bromine atom attached to a naphthalene ring system, makes it a versatile intermediate in the synthesis of various complex molecules. The compound is characterized by its high reactivity due to the presence of the bromine substituent, which facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups into the aromatic core.
The CAS No. 90-11-9 uniquely identifies 1-bromonaphthalene as a specific chemical entity, ensuring consistency and accuracy in scientific literature, regulatory filings, and industrial applications. This numbering system is universally recognized and is crucial for database searches, chemical identification, and ensuring compliance with international chemical safety standards.
In recent years, 1-bromonaphthalene has garnered attention in the development of novel pharmaceuticals and agrochemicals. Its ability to serve as a building block for more complex molecules has made it indispensable in synthetic organic chemistry. For instance, researchers have leveraged its reactivity to develop new therapeutic agents targeting various diseases. The bromine atom's position on the naphthalene ring allows for selective modifications, enabling chemists to tailor the compound's properties for specific applications.
One of the most compelling aspects of 1-bromonaphthalene is its role in constructing heterocyclic compounds, which are prevalent in many biologically active molecules. By acting as a precursor, it enables the synthesis of fused ring systems that mimic natural products and drug scaffolds. This has led to several innovative approaches in medicinal chemistry, where 1-bromonaphthalene derivatives have been explored for their potential antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in green chemistry have also highlighted the importance of 1-bromonaphthalene in sustainable synthetic routes. Researchers are increasingly focusing on optimizing reaction conditions to minimize waste and energy consumption while maintaining high yields. For example, catalytic systems that promote selective bromination or functionalization of 1-bromonaphthalene have been developed, aligning with global efforts to reduce the environmental impact of chemical manufacturing.
The pharmaceutical industry has particularly benefited from the versatility of 1-bromonaphthalene. Its incorporation into drug candidates has led to several promising candidates entering clinical trials. These studies often highlight its role in enhancing drug bioavailability, improving metabolic stability, or modulating target interactions. The compound's ability to be further functionalized makes it a valuable asset in drug discovery pipelines.
Moreover, 1-bromonaphthalene finds applications beyond pharmaceuticals. In materials science, it serves as a precursor for developing advanced polymers and liquid crystals. Its aromatic structure contributes to the material's thermal stability and electronic properties, making it suitable for optoelectronic devices and high-performance coatings.
The synthesis of 1-bromonaphthalene itself is well-documented and can be achieved through various methods, including bromination of naphthalene using bromine or N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the regioselectivity of bromination, which is critical for obtaining the desired product with minimal side reactions.
In conclusion, 1-Bromonaphthalene (CAS No. 90-11-9) is a multifaceted compound with broad applications across multiple industries. Its role as a key intermediate in organic synthesis continues to drive innovation in pharmaceuticals, materials science, and beyond. As research progresses, new methodologies and applications for this versatile compound are likely to emerge, further solidifying its importance in modern chemistry.
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